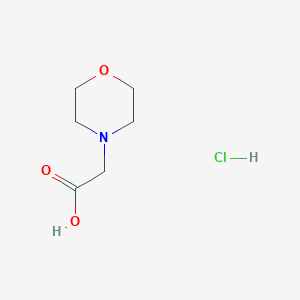

2-Morpholinoacetic acid hydrochloride

Overview

Description

2-Morpholinoacetic acid hydrochloride is an organic compound with the molecular formula C6H12ClNO3. It is a white crystalline powder that is soluble in water and commonly used in various chemical and pharmaceutical applications. The compound is known for its stability in neutral and alkaline conditions but tends to decompose in acidic environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Morpholinoacetic acid hydrochloride can be synthesized through the reaction of 2-morpholinoacetic acid with hydrochloric acid. The reaction typically involves dissolving 2-morpholinoacetic acid in a suitable solvent, such as dioxane, and then adding hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves the dehydration of diethanolamine with concentrated sulfuric acid, followed by neutralization with hydrochloric acid. This method is efficient and yields a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Morpholinoacetic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholine derivatives, while substitution reactions can produce a variety of substituted morpholine compounds .

Scientific Research Applications

Pharmaceutical Development

Overview : 2-Morpholinoacetic acid hydrochloride is primarily utilized in the synthesis of new pharmaceutical compounds, particularly analgesics and anti-inflammatory agents. Its structural properties enhance the therapeutic efficacy of these drugs.

Key Applications :

- Drug Synthesis : This compound acts as a building block in the development of various drug candidates aimed at treating pain and inflammation.

- Mechanisms of Action : Research indicates that derivatives of 2-morpholinoacetic acid exhibit selective inhibition of specific biological pathways, which can lead to improved pharmacological profiles .

Biochemical Research

Overview : The compound serves as a crucial reagent in biochemical assays, facilitating the study of enzyme activities and protein interactions.

Key Applications :

- Enzyme Activity Studies : Researchers utilize this compound to investigate enzyme kinetics and mechanisms, providing insights into metabolic processes.

- Protein Interaction Analysis : It aids in characterizing protein-ligand interactions, essential for understanding cellular signaling pathways .

Material Science

Overview : In material science, this compound is explored for its potential in developing advanced materials.

Key Applications :

- Polymer Synthesis : The compound is investigated for creating polymers with enhanced durability and resistance to environmental factors.

- Coatings Development : Its properties allow for the formulation of coatings that can withstand harsh conditions while maintaining functionality .

Agricultural Chemistry

Overview : The compound is also being studied for its role in agricultural applications, particularly in the development of agrochemicals.

Key Applications :

- Herbicides and Fungicides : Research focuses on formulating effective agrochemicals that increase crop yield while minimizing ecological impact.

- Crop Protection Agents : The compound's efficacy in protecting plants from pests and diseases is an area of active investigation .

Diagnostic Applications

Overview : this compound has potential uses in clinical diagnostics.

Key Applications :

- Diagnostic Reagents : It is being studied for its ability to aid in detecting specific biomarkers relevant to various diseases.

- Clinical Assays Development : Its role as a reagent in diagnostic tests can enhance the sensitivity and specificity of assays used in clinical laboratories .

Data Tables

The following tables summarize some key findings related to the applications of this compound:

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceutical | Analgesic Development | Enhances therapeutic efficacy |

| Biochemical Research | Enzyme Kinetics Studies | Important for metabolic pathway analysis |

| Material Science | Polymer Coatings | Improved durability under harsh conditions |

| Agricultural Chemistry | Herbicide Formulation | Increases crop yield |

| Diagnostics | Biomarker Detection | Aids in clinical assay development |

Case Studies

-

Pharmaceutical Development Case Study

- A study demonstrated that derivatives of 2-morpholinoacetic acid showed promising results as selective inhibitors against specific targets involved in pain signaling pathways. These findings suggest potential for developing new analgesic therapies with fewer side effects.

-

Biochemical Research Case Study

- In a biochemical assay, researchers utilized this compound to investigate protein interactions involved in cell signaling. The results provided insights into how modifications to this compound can alter binding affinities and enzymatic activities.

-

Agricultural Chemistry Case Study

- Field trials indicated that formulations containing this compound as an active ingredient significantly improved resistance against common agricultural pests while promoting plant growth, showcasing its dual role as a protective agent and growth enhancer.

Mechanism of Action

The mechanism of action of 2-morpholinoacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

- Morpholin-4-yl-acetic acid

- 2-Morpholin-4-ylpropanoic acid hydrochloride

- N-Ethyl-2-morpholin-4-ylethanamine

- 4-Morpholin-4-ylbutanoic acid

Uniqueness

2-Morpholinoacetic acid hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its stability in neutral and alkaline conditions also makes it a valuable compound in various industrial and research settings .

Biological Activity

2-Morpholinoacetic acid hydrochloride (also known as 4-morpholineacetic acid hydrochloride) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C6H12ClNO3

- Molecular Weight : 181.62 g/mol

- CAS Number : 89531-58-8

- Solubility : Insoluble in water

- IUPAC Name : 2-morpholin-4-ylacetic acid; hydrochloride

This compound has been studied for its role as a pharmaceutical intermediate and its potential as a therapeutic agent. Its biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Inhibition of Proteasome Activity

Recent studies have shown that this compound can act as an inhibitor of the proteasome, a crucial component in protein degradation pathways. For instance, it has been utilized in the development of selective inhibitors that target specific proteasome subunits, which can be valuable in cancer therapy .

Table 1: Inhibitory Activity of this compound on Proteasome Subunits

| Compound | IC50 (nM) | Selectivity Ratio (β2i/β2c) |

|---|---|---|

| 2-Morpholinoacetic Acid | 18 | 54 |

| Other Inhibitors | Varies | Varies |

Note: The IC50 values indicate the concentration required to inhibit 50% of the target activity. A higher selectivity ratio indicates a preference for inhibiting one subunit over another.

Case Studies

- Cancer Therapeutics : In a study focusing on multiple myeloma, this compound was identified as a potent inhibitor of proteasome activity, leading to apoptosis in cancer cells. The selectivity for β2i over β2c suggests its potential use in targeting malignant cells while sparing normal cells .

- Neuroprotective Effects : Research indicates that compounds similar to 2-morpholinoacetic acid may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress . This opens avenues for exploring its use in neurodegenerative diseases.

Toxicological Profile

While exploring the therapeutic potential of this compound, it is essential to consider its safety profile. The compound has been classified with certain hazards:

Properties

IUPAC Name |

2-morpholin-4-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-6(9)5-7-1-3-10-4-2-7;/h1-5H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGYBJNONRDZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590793 | |

| Record name | (Morpholin-4-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89531-58-8 | |

| Record name | (Morpholin-4-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.